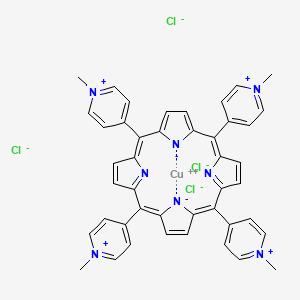

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride

CAS No.:

Cat. No.: VC16561836

Molecular Formula: C44H36Cl4CuN8

Molecular Weight: 882.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H36Cl4CuN8 |

|---|---|

| Molecular Weight | 882.2 g/mol |

| IUPAC Name | copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |

| Standard InChI | InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

| Standard InChI Key | HQBQUMQOOUMUKH-UHFFFAOYSA-J |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Introduction

Structural Characterization and Molecular Identity

Cu(II) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride (PubChem CID: 134128913) belongs to the class of synthetic porphyrins with four N-methylpyridinium groups at the meso positions . The molecular formula is , with a molecular weight of 882.2 g/mol . The IUPAC name, copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride, reflects its tetracationic porphyrin core balanced by four chloride anions .

Key Structural Features:

-

Porphyrin Core: A planar macrocycle with alternating double bonds and four pyrrole subunits.

-

Substituents: Four N-methyl-4-pyridyl groups at meso positions, each contributing a positive charge.

-

Metal Center: Cu(II) ion in the central cavity, coordinated to the four pyrrolic nitrogen atoms.

-

Counterions: Four chloride ions () for charge balance.

The SMILES notation (C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(...) and InChIKey (HQBQUMQOOUMUKH-UHFFFAOYSA-J) provide unambiguous representations of its structure .

Table 1: Fundamental Molecular Data

Synthesis and Characterization

Analytical Techniques

-

UV-Vis Spectroscopy: Expected to show a Soret band near 420 nm and Q bands between 500–600 nm, typical of metalloporphyrins .

-

Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion peak at m/z 882.2 .

-

X-ray Crystallography: Though no crystal structure is reported, related Pd(II) and Mn(II) analogs exhibit distorted square-planar geometries .

Physicochemical Properties

Solubility and Stability

The compound is water-soluble due to its cationic pyridinium groups and chloride counterions . Stability in aqueous solutions is pH-dependent, with protonation/deprotonation of pyridyl groups influencing aggregation behavior.

Redox Behavior

The Cu(II)/Cu(I) redox couple is accessible, as seen in analogous copper porphyrins. Cyclic voltammetry would reveal reduction potentials near −0.2 V (vs. Ag/AgCl) for metal-centered transitions .

Comparative Analysis with Related Metalloporphyrins

Cu(II) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride shares structural similarities with other metalloporphyrins, such as the Pd(II) analog (PubChem CID: 15494015) .

Table 2: Comparison of Metalloporphyrin Derivatives

Challenges and Future Directions

Current limitations include:

-

Limited Biological Data: Toxicity and pharmacokinetic profiles are unreported.

-

Synthetic Optimization: Scalable synthesis methods need development. Future research should explore its catalytic efficiency, photophysical properties, and biocompatibility for biomedical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume